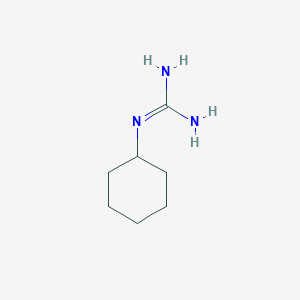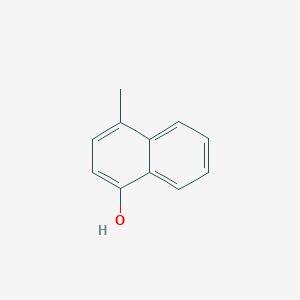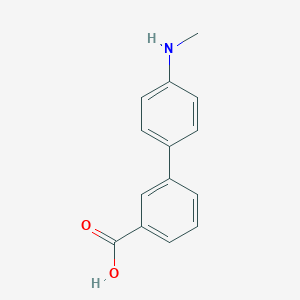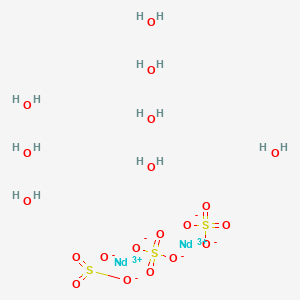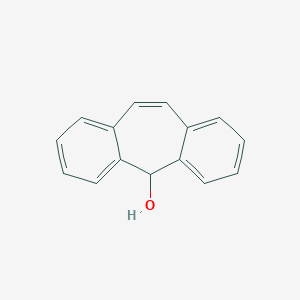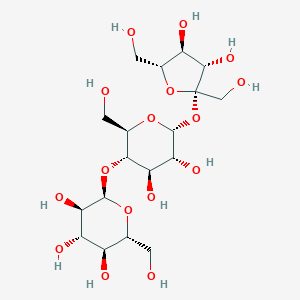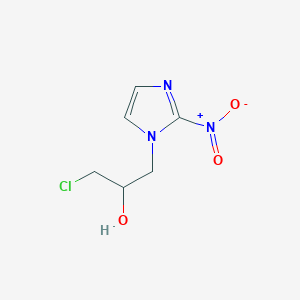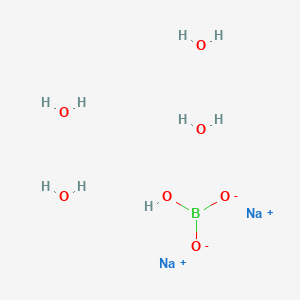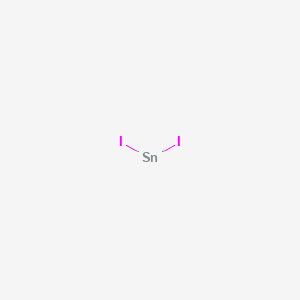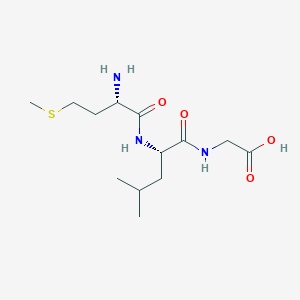
Glycine, N-(N-L-methionyl-L-leucyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(N-L-methionyl-L-leucyl)-, commonly known as methionyl-leucyl-glycine (MLG), is a tripeptide that has been extensively researched for its biochemical and physiological effects. MLG is synthesized through a complex process that involves the use of enzymes and various chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Glycine, N-(N-L-methionyl-L-leucyl)-, and its related peptides have been synthesized and evaluated for various biological activities. A study by Kraus and Attardo (1992) explored the synthesis of small molecular weight peptides related to the chemotactic peptide N-α-formyl-methionyl-leucyl-phenylalanine, testing their ability to induce lysosomal enzyme release and antagonize superoxide generation, suggesting potential applications in anti-inflammatory drugs (Kraus & Attardo, 1992).
Spectroscopy and Structural Analysis
Beecham and Ham (1968) conducted proton magnetic resonance spectra studies on peptides of L-leucine and glycine, providing insights into the structural characteristics and interactions of these peptides (Beecham & Ham, 1968). Koleva, Kolev, and Todorov (2007) also performed structural and spectroscopic analysis of the dipeptide l-methionyl-glycine and its hydrochloride, contributing to our understanding of the compound's conformational behavior and spectroscopic properties (Koleva, Kolev, & Todorov, 2007).
Biochemical Functions and Mechanisms
The role of glycine, N-(N-L-methionyl-L-leucyl)- in biochemical processes is highlighted in studies like that of Ogawa and Fujioka (1982), who purified glycine N-methyltransferase from rat liver and explored its properties, indicating its significance in biochemical pathways (Ogawa & Fujioka, 1982). Additionally, Soriano et al. (2006) examined the catalysis in glycine N-methyltransferase, providing insights into the enzyme's catalytic power and reaction mechanisms (Soriano et al., 2006).
Metabolism and Nutritional Aspects
Research by Matthews et al. (1981) on glycine nitrogen metabolism in humans offers valuable insights into the metabolic pathways involving glycine and its conversion into other amino acids (Matthews, Conway, Young, & Bier, 1981). Wu et al. (2004) discuss the implications of glutathione metabolism, involving glycine, for health, highlighting its crucial role in antioxidant defense and nutrient metabolism (Wu, Fang, Yang, Lupton, & Turner, 2004).
Propiedades
Número CAS |
14486-11-4 |
|---|---|
Nombre del producto |
Glycine, N-(N-L-methionyl-L-leucyl)- |
Fórmula molecular |
C13H25N3O4S |
Peso molecular |
319.42 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H25N3O4S/c1-8(2)6-10(13(20)15-7-11(17)18)16-12(19)9(14)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H,15,20)(H,16,19)(H,17,18)/t9-,10-/m0/s1 |
Clave InChI |
HZVXPUHLTZRQEL-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)[O-])NC(=O)[C@H](CCSC)[NH3+] |
SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CCSC)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)[O-])NC(=O)C(CCSC)[NH3+] |
Secuencia |
MLG |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





